molecular formula C14H18N4O2 B2563880 (Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide CAS No. 387846-77-7

(Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide

Cat. No.: B2563880
CAS No.: 387846-77-7
M. Wt: 274.324
InChI Key: KEPZILGWMONQIS-VBKFSLOCSA-N
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Description

(Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide is a synthetic organic compound characterized by its unique structure, which includes an indolinone core and a hydrazinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivatives under acidic or basic conditions.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.

    Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide group is introduced by reacting the indolinone derivative with hydrazine and a suitable carboxylic acid derivative, such as an ester or an acid chloride, under controlled conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone core or the hydrazinecarboxamide moiety, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may also make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide: Similar structure but with a methyl group instead of an isopentyl group.

    (Z)-2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide: Contains an ethyl group in place of the isopentyl group.

    (Z)-2-(1-propyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide: Features a propyl group instead of an isopentyl group.

Uniqueness

The uniqueness of (Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide lies in its isopentyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

[2-hydroxy-1-(3-methylbutyl)indol-3-yl]iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9,19H,7-8H2,1-2H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLKNGNZMPCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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